REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5](=[N:7][OH:8])[NH2:6].[CH:13](OCC)(OCC)OCC.C(#N)C>FC(F)(F)C(O)=O.O>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[N:6]=[CH:13][O:8][N:7]=2)[CH:9]=[CH:10][C:11]=1[CH3:12]
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Name
|
|
Quantity
|
302.52 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(N)=NO)C=CC1C
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Name
|
|
Quantity
|
382.5 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
1512 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6.72 mL
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A suitable vessel equipped with a mechanical stirrer under a N2 atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 60° C. for an additional 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 4° C.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 50° C. for 12 hours
|
Duration
|
12 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C)C1=NOC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306 g | |
YIELD: PERCENTYIELD | 95.6% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |